N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-25-19(15-8-9-15)11-16(24-25)13-26(14-17-5-4-10-29-17)23(28)22-12-20(27)18-6-2-3-7-21(18)30-22/h2-7,10-12,15H,8-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXHSTQNRMQUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole moiety, a furan group, and a chromene backbone, which are known for their diverse pharmacological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The pyrazole ring may facilitate binding to these targets, modulating their activity and influencing cellular responses.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that derivatives of chromene and pyrazole can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cells, suggesting strong cytotoxic effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Chromenes have been linked to antibacterial and antifungal effects, making them candidates for further investigation against resistant strains of bacteria. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The unique combination of functional groups in this compound may allow it to act as an enzyme inhibitor. For instance, compounds with similar chromene structures have been reported to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Study on Anticancer Effects
A study evaluated the anticancer effects of a series of chromene derivatives, including those with pyrazole substitutions. The results indicated that these compounds could significantly reduce the viability of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Testing
In vitro testing of related chromene compounds showed promising results against various bacterial strains, including MRSA and E. coli. The compounds were tested using the agar disc-diffusion method, revealing effective inhibition zones at concentrations as low as 1 mM .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Chromene core with chlorophenyl substitution | Antimicrobial, anticancer |
| 2-imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamide | Methyl substitution on phenyl ring | Potential anticancer activity |
| N-cyclopentyl-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl | Cyclopentyl and pyrazole moieties | Antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide may exhibit anticancer properties. Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes related to tumor growth and proliferation .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Mechanisms :
- Antimicrobial Testing :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
-
Formation of Pyrazole Moiety :
- Utilizing cyclopropyl substitution reactions to create the pyrazole framework.
-
Coupling Reactions :
- Employing amide coupling techniques to link the pyrazole with the furan moiety.
-
Chromene Synthesis :
- Incorporating chromene derivatives through cyclization reactions involving appropriate precursors.
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e in are 5-chloro-N-(4-cyano-1-arylpyrazol-5-yl)-3-methylpyrazole-4-carboxamides. Key comparisons:
Key Observations :
Tetrazole Derivatives with Furan Moieties ()
describes N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (e.g., Compound 6) with notable antimicrobial activity (4 µg/mL against S. epidermidis).
| Parameter | Target Compound | Compound 6 () |
|---|---|---|
| Core Structure | Chromene-2-carboxamide | Tetrazole-5-amine |
| Bioactivity | Not reported | Antimicrobial |
| Key Substituents | Furan-2-ylmethyl | Furan-2-ylmethyl |
Key Observations :
Nitrofuran Carboxamides ()
highlights N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), a trypanocidal agent.
| Parameter | Target Compound | Compound 22a () |
|---|---|---|
| Core Structure | Chromene-2-carboxamide | Nitrofuran-2-carboxamide |
| Substituents | Cyclopropyl-pyrazole | Cyclohexyl |
| Bioactivity | Not reported | Trypanocidal |
Key Observations :
Thiadiazole-Phthalazine Hybrid ()
describes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (C₁₄H₁₁N₅O₂S).
Key Observations :
- The thiadiazole-phthalazine hybrid has a smaller molecular weight, suggesting higher solubility compared to the bulkier target compound .
Q & A
Q. What are the common synthetic strategies for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Alkylation/Condensation : A general procedure (e.g., ) uses DMF as a solvent, K₂CO₃ as a base, and RCH₂Cl for alkylation of heterocyclic precursors. For example, coupling pyrazole and furan-methylamine derivatives with a chromene-2-carboxamide backbone under mild conditions (room temperature, 12–24 hours).
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is standard. Purity is confirmed via HPLC (≥98%) .
Q. How is structural confirmation achieved for this compound?
- Spectroscopic Techniques : ¹H/¹³C NMR identifies proton and carbon environments (e.g., cyclopropyl and furan methylene protons). IR spectroscopy confirms carbonyl (C=O) and amide (N–H) stretches. LC-MS validates molecular weight .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated in related pyrazole-carboxamide structures (e.g., and for bond angles and packing motifs) .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Cytotoxicity profiling : MTT assays on cell lines (e.g., cancer or normal cells) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst Screening : Palladium-catalyzed reductive cyclization () or copper-mediated coupling may improve efficiency.
- Reaction Solvent/Base Optimization : Replace DMF with acetonitrile or THF to reduce side reactions. Use stronger bases (e.g., NaH) for challenging alkylations .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yield .
Q. How do substituents on the pyrazole and furan rings influence bioactivity?
Q. How can computational tools predict and rationalize biological activity?
Q. How to resolve contradictions in biological assay data across studies?
- Assay Validation : Cross-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
- Purity Verification : Ensure >95% purity via HPLC and LC-MS to exclude batch-to-batch variability ().
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to normalize results .
Q. What strategies assess compound stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
